molecular formula C19H25NO B1385476 N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline CAS No. 1040686-26-7

N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline

Cat. No. B1385476
CAS RN: 1040686-26-7
M. Wt: 283.4 g/mol
InChI Key: JHEZWDQPCLIKRT-UHFFFAOYSA-N
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Description

“N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline” is a biochemical compound with the molecular formula C19H25NO and a molecular weight of 283.41 . It’s used for proteomics research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.41 . Other physical and chemical properties like melting point, boiling point, density, etc., were not available in the sources I found.

Scientific Research Applications

Photoreaction Studies

  • Photoreaction in Methanol: The compound 4-allyl-2,6-dimethylaniline, which shares a structural similarity with N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline, was studied for its behavior under irradiation in methanol. This led to the formation of various products including 4-(2'-methoxypropyl)-2,6-dimethylaniline and other derivatives (Bader & Hansen, 1979).

Chemical Characterization

  • Chemical Oxidation

    Research on the chemical oxidation of 2,6-dimethylaniline, a closely related compound, in the Fenton process, provided insights into its degradation and the formation of various intermediates (Masomboon, Ratanatamskul, & Lu, 2009).

  • Electrochemical Oxidation

    Another study explored the electrochemical oxidation of 2,6-dimethylaniline, revealing complete degradation under optimal conditions and identifying several degradation products (Masomboon, Ratanatamskul, & Lu, 2010).

Synthesis and Analysis

  • Synthesis of Analogues

    A synthesis method was developed for N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an analogue of the compound , focusing on its potential as an anticancer drug (Sharma et al., 2018).

  • Synthesis of Pyrrole Derivatives

    The reaction between N-(4-nitrophenacyl)-3,5-dimethylaniline and ethyl acetoacetate was studied for synthesizing pyrrole derivatives, highlighting the compound's versatility in organic synthesis (Filacchioni et al., 1978).

Biological and Pharmacological Studies

  • Anticancer Drug Development

    The synthesized compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was analyzed for its potential as an anticancer drug through molecular docking analysis, targeting the VEGFr receptor (Sharma et al., 2018).

  • Anticonvulsant Properties

    N-[(dimethylphenoxy)alkyl]aminoalkanols, structurally related to the compound , were synthesized and evaluated for anticonvulsant activity in various in vivo tests, indicating the compound's relevance in the development of new pharmacological agents (Waszkielewicz et al., 2015).

properties

IUPAC Name

2,6-dimethyl-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-14(2)17-8-10-18(11-9-17)21-13-12-20-19-15(3)6-5-7-16(19)4/h5-11,14,20H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEZWDQPCLIKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCOC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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